2',3'-Dideoxy-beta-5-fluorocytidine

Anti-HIV-1 activity EC50/ED50 L-nucleoside potency

2',3'-Dideoxy-beta-5-fluorocytidine (commonly designated β-L-FddC, CAS 147058-39-7) is a synthetic pyrimidine L-nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Unlike its natural D-configuration counterparts such as 2',3'-dideoxycytidine (ddC, zalcitabine), β-L-FddC possesses the non-natural β-L sugar configuration.

Molecular Formula C9H12FN3O3
Molecular Weight 229.21 g/mol
CAS No. 147058-39-7
Cat. No. B12066848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-beta-5-fluorocytidine
CAS147058-39-7
Molecular FormulaC9H12FN3O3
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m1/s1
InChIKeyQBEIABZPRBJOFU-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2',3'-Dideoxy-beta-5-fluorocytidine (β-L-FddC, CAS 147058-39-7): A Specialized L-Nucleoside Reverse Transcriptase Inhibitor for Dual HIV-1/HBV Research


2',3'-Dideoxy-beta-5-fluorocytidine (commonly designated β-L-FddC, CAS 147058-39-7) is a synthetic pyrimidine L-nucleoside analog belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Unlike its natural D-configuration counterparts such as 2',3'-dideoxycytidine (ddC, zalcitabine), β-L-FddC possesses the non-natural β-L sugar configuration [1]. This stereochemical inversion confers a fundamentally distinct intracellular pharmacology, antiviral spectrum, and mitochondrial toxicity profile, as demonstrated in head-to-head biochemical and virological comparisons [1][2]. The compound exhibits dual, potent in vitro activity against both human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV), positioning it as a mechanistically differentiated research probe for antiviral drug discovery programs targeting HIV/HBV co-infection or where improved safety margins relative to legacy NRTIs are required [1][2].

Why 2',3'-Dideoxy-beta-5-fluorocytidine (β-L-FddC) Cannot Be Substituted by Generic D-Configuration Cytidine Analogs


Standard D-configuration cytidine NRTIs—including 2',3′-dideoxycytidine (ddC/zalcitabine) and the D-enantiomer β-D-FddC—are not functionally interchangeable with β-L-FddC. The L-sugar configuration fundamentally alters three critical determinants of antiviral utility: (i) enzyme recognition by host nucleoside kinases, leading to large differences in intracellular triphosphate accumulation [1]; (ii) recognition by viral reverse transcriptases and host mitochondrial DNA polymerase γ, resulting in a >4,500-fold differential in mitochondrial toxicity [2]; and (iii) blood-brain barrier permeability, where β-L-FddC exhibits CNS penetration while ddC is essentially excluded [3]. These multidimensional, quantifiable differences mean that substituting a generic D-cytidine analog for β-L-FddC in antiviral research models would yield non-comparable results, particularly in assays measuring dual-target potency, off-target mitochondrial safety, or tissue distribution.

Quantitative Differentiation Guide: 2',3'-Dideoxy-beta-5-fluorocytidine (β-L-FddC) versus ddC and β-D-FddC


Anti-HIV-1 Potency: β-L-FddC Demonstrates 3- to 4-Fold Greater Activity Than ddC and β-D-FddC

β-L-FddC exhibits substantially higher anti-HIV-1 potency compared to both the clinically used D-nucleoside ddC and its own D-enantiomer β-D-FddC. In head-to-head in vitro testing, the ED50 of β-L-FddC was 0.5 µM, compared to 1.5 µM for ddC and 2 µM for β-D-FddC [1]. This represents an approximate 3-fold and 4-fold improvement in antiviral potency, respectively. These comparisons were made under identical experimental conditions using HIV-1-infected MT-2 cells [2].

Anti-HIV-1 activity EC50/ED50 L-nucleoside potency

Anti-HBV Potency: β-L-FddC Is 280–1,000 Times More Potent Than D-Configuration Analogs ddC and β-D-FddC

The superiority of β-L-FddC over D-configuration cytidine analogs is most pronounced against hepatitis B virus. In the HBV-producing HepG2 2.2.15 cell line, β-L-FddC achieved an ED50 of 0.01 µM, whereas its D-enantiomer β-D-FddC required 10 µM and ddC required 2.8 µM to achieve equivalent antiviral effect [1]. This represents a 1,000-fold and 280-fold potency advantage, respectively. In an independent confirmatory study, at a fixed concentration of 1 µM, β-L-FddC inhibited HBV replication by >90%, while the D-configuration counterparts showed no measurable antiviral activity at the same concentration [2].

Anti-HBV activity ED50 Dual HIV/HBV targeting

Mitochondrial Safety: β-L-FddC Exhibits >4,500-Fold Reduced Mitochondrial DNA Synthesis Inhibition Compared to ddC

The dose-limiting clinical toxicity of ddC (zalcitabine) is peripheral neuropathy, attributed to its potent inhibition of host mitochondrial DNA synthesis. In a direct comparison using CEM cells, ddC inhibited mitochondrial DNA synthesis with an IC50 of 0.022 µM [1]. In stark contrast, β-L-FddC demonstrated no detectable inhibition of mitochondrial DNA synthesis at concentrations up to 100 µM [1]. The differential between the lowest observed toxic concentration of β-L-FddC (>100 µM) and the IC50 of ddC (0.022 µM) exceeds 4,500-fold. This mitochondrial safety advantage was confirmed in an independent study where β-L-FddC (10 µM) showed no effect on mitochondrial DNA content in HepG2 cells, while several D-configuration analogs produced concentration-dependent mitochondrial DNA depletion [2].

Mitochondrial toxicity IC50 Safety margin Neuropathy risk

Intracellular Triphosphate Accumulation: β-L-FddC Achieves 11.5-Fold Higher Active Metabolite Levels Than β-D-FddC

The superior antiviral activity of β-L-FddC relative to its D-enantiomer is mechanistically linked to differential intracellular phosphorylation efficiency. In Hep-G2 cells incubated with 10 µM drug for 72 hours, β-L-FddC accumulated intracellular 5′-triphosphate (the active antiviral species) to a level of 26.6 ± 10.9 pmol/10⁶ cells, while β-D-FddC reached only 2.3 ± 0.5 pmol/10⁶ cells under identical conditions [1]. This represents an 11.5-fold higher concentration of the active inhibitor at the site of action. Furthermore, the intracellular elimination half-life of β-L-FddC-triphosphate (10.5 hours) was nearly double that of β-D-FddC-triphosphate (5.7 hours) [1], reflecting prolonged target engagement.

Nucleotide metabolism Triphosphate accumulation Intracellular pharmacology Deoxycytidine kinase

Blood-Brain Barrier Penetration: β-L-FddC Crosses the CNS Barrier Unlike ddC, Which Is Essentially Excluded

A key limitation of the parent compound 2′,3′-dideoxycytidine (ddC) in treating HIV-associated neurocognitive disorders is its minimal penetration into the central nervous system. According to the U.S. government patent documentation (U.S. Patent 4,788,181), while '2′,3′-dideoxycytidine can scarcely enter the central nervous system, 2′,3′-dideoxy-5-fluorocytidine readily penetrates the blood-brain barrier and, thus, is more effective against the AIDS virus in the brain' [1]. This property is attributed to the 5-fluoro substitution on the cytosine base, which is present in β-L-FddC but absent in ddC. Although no peer-reviewed quantitative brain-to-plasma ratio is available for β-L-FddC specifically, the qualitative difference in CNS accessibility is directly stated in the patent disclosure, which covers 5-substituted-2′,3′-dideoxycytidine compounds inclusive of the 5-fluoro analog [1].

CNS penetration Blood-brain barrier Neuro-AIDS Brain distribution

Procurement-Driven Application Scenarios for 2',3'-Dideoxy-beta-5-fluorocytidine (β-L-FddC) Based on Quantitative Differentiation Evidence


HIV-1/HBV Co-Infection In Vitro Modeling Where Dual-Target Potency Matters

In cell culture models of HIV/HBV co-infection (e.g., HBV-producing HepG2-derived cells subsequently challenged with HIV-1), β-L-FddC uniquely provides potent suppression of both viruses within the same concentration range. With an HIV-1 ED50 of 0.5 µM and an HBV ED50 of 0.01 µM [Section 3, Anti-HIV-1 Potency; Section 3, Anti-HBV Potency], β-L-FddC enables single-compound dual-pathogen inhibition protocols. This avoids the experimental confounders introduced by combination drug treatments and is not achievable with ddC (HIV-1 ED50 1.5 µM; inactive against HBV at 1 µM) or β-D-FddC (HIV-1 ED50 2 µM; HBV ED50 10 µM).

Chronic Antiviral Exposure and Mitochondrial Toxicity Screening Assays

β-L-FddC is the preferred cytidine analog for long-term antiviral exposure experiments where mitochondrial toxicity is a primary endpoint. With an IC50 for mitochondrial DNA synthesis inhibition exceeding 100 µM—compared to 0.022 µM for ddC [Section 3, Mitochondrial Safety]—β-L-FddC can be maintained at pharmacologically active antiviral concentrations (0.5–10 µM) for extended periods (≥72 hours) without inducing confounding mitochondrial depletion. This >4,500-fold safety window enables clean interpretation of nucleoside-induced cytotoxicity data, particularly in neuronal cell models used to study NRTI-associated peripheral neuropathy.

Intracellular Nucleotide Metabolism and Pharmacokinetic/Pharmacodynamic Correlation Studies

For researchers investigating the relationship between intracellular active metabolite levels and antiviral efficacy, β-L-FddC provides a uniquely favorable signal-to-background ratio. Following 10 µM extracellular exposure in Hep-G2 cells, β-L-FddC accumulates 26.6 pmol/10⁶ cells of triphosphate with a 10.5-hour intracellular half-life, compared to only 2.3 pmol/10⁶ cells and a 5.7-hour half-life for β-D-FddC [Section 3, Intracellular Triphosphate Accumulation]. This 11.5-fold higher metabolite accumulation facilitates robust detection by HPLC or LC-MS/MS, supports extended washout experiments to assess persistence of antiviral effect, and enables correlation with antiviral EC50 values without metabolite levels falling below analytical detection limits.

Neuro-AIDS Research Models Requiring CNS-Penetrant NRTIs

β-L-FddC is indicated for studies modeling HIV-1 replication in central nervous system cell types (astrocytes, microglia, brain endothelial cells) where the clinical NRTI ddC is known to be poorly CNS-penetrant. As documented in the patent literature, 5-fluorinated 2′,3′-dideoxycytidine analogs readily cross the blood-brain barrier, unlike the parent compound ddC [Section 3, Blood-Brain Barrier Penetration]. This property supports the use of β-L-FddC as a research tool for evaluating brain-targeted antiviral strategies, assessing HIV-associated neurocognitive disorder interventions in cell-based BBB models, and benchmarking new CNS-penetrant nucleoside candidates in comparative efficacy studies.

Quote Request

Request a Quote for 2',3'-Dideoxy-beta-5-fluorocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.